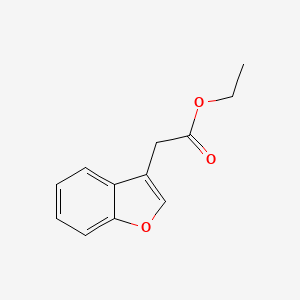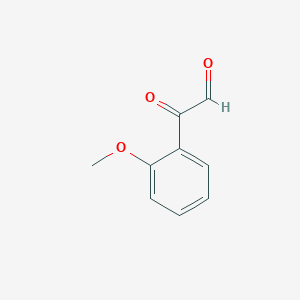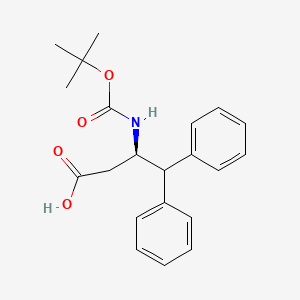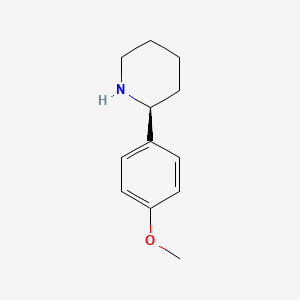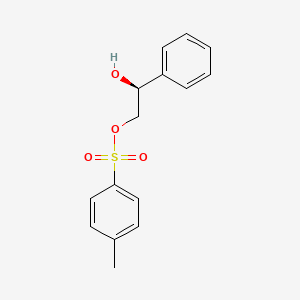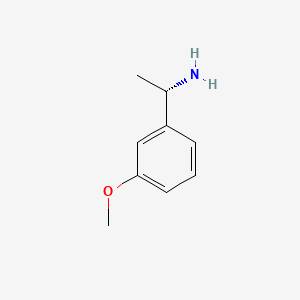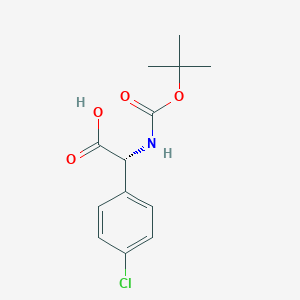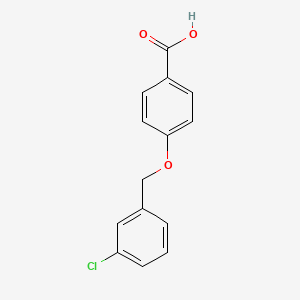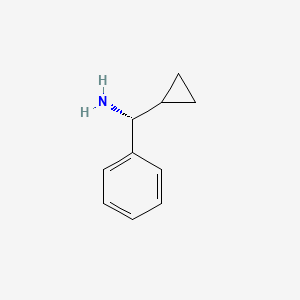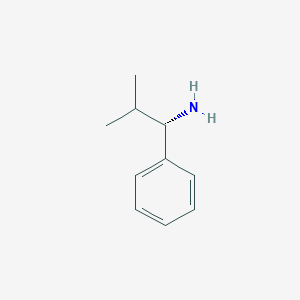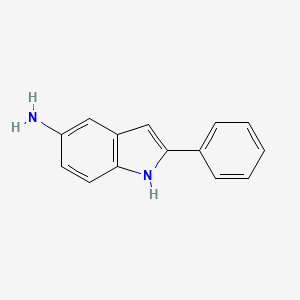
2-fenil-1H-indol-5-amina
Descripción general
Descripción
2-Phenyl-1H-indol-5-amine is an organic compound with the molecular weight of 208.26 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere . The compound is used in various chemical reactions and has potential biological applications .
Synthesis Analysis
The synthesis of 2-phenyl-1H-indol-5-amine involves a one-pot domino synthesis from readily available 2-(2-bromophenyl)acetonitriles . The overall protocol involves a Buchwald–Hartwig type coupling and a base-promoted intramolecular nucleophilic reaction .Molecular Structure Analysis
The molecular structure of 2-phenyl-1H-indol-5-amine is represented by the linear formula C14H12N2 . The InChI code for the compound is 1S/C14H12N2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,15H2 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo . The compound also exhibits reactivity in the presence of aryl halides .Physical and Chemical Properties Analysis
2-Phenyl-1H-indol-5-amine is a solid at room temperature . It has a molecular weight of 208.26 . The compound should be stored in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación
Química medicinal Propiedades antiinflamatorias
Los derivados de 2-fenil-1H-indol-5-amina han demostrado poseer propiedades antiinflamatorias significativas. Los estudios han detallado que ciertos compuestos dentro de esta clase pueden inhibir los procesos inflamatorios, proporcionando una vía potencial para el desarrollo de nuevos fármacos antiinflamatorios .
Química medicinal Actividad anticancerígena
También se ha informado que estos compuestos exhiben actividad anticancerígena. Pueden interferir con la proliferación de células cancerosas, lo que indica su posible uso en la terapia del cáncer .
Química medicinal Efectos antimicrobianos
Se ha encontrado que los derivados del indol, incluido el this compound, tienen propiedades antibacterianas y antifúngicas, lo que los convierte en candidatos para desarrollar nuevos agentes antimicrobianos .
Química medicinal Efectos analgésicos
Algunos derivados del indol se evalúan por sus propiedades analgésicas, proporcionando alivio del dolor sin los efectos secundarios significativos asociados con otros fármacos analgésicos .
Química medicinal Actividad antituberculosa
La investigación ha demostrado que ciertos derivados del indol son activos contra Mycobacterium tuberculosis y Mycobacterium bovis, lo que sugiere su uso en el tratamiento de la tuberculosis .
Química medicinal Efectos neuroprotectores
Los derivados del indol pueden proteger las células de la necroptosis y atenuar la muerte celular necrótica inducida por las células tumorales, lo que puede ser beneficioso en las enfermedades neurodegenerativas .
Mecanismo De Acción
Target of Action
2-Phenyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
The interaction of 2-Phenyl-1H-indol-5-amine with its targets can result in various biological activities. For instance, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by 2-Phenyl-1H-indol-5-amine and their downstream effects can be diverse, given the broad-spectrum biological activities of indole derivatives . For example, certain indole derivatives have shown inhibitory activity against influenza A .
Result of Action
The molecular and cellular effects of 2-Phenyl-1H-indol-5-amine’s action can vary depending on the specific biological activity. For instance, certain indole derivatives have demonstrated anti-inflammatory and analgesic activities .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-phenyl-1H-indol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-phenyl-1H-indol-5-amine, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
2-phenyl-1H-indol-5-amine exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, 2-phenyl-1H-indol-5-amine can affect the expression of genes involved in inflammation, apoptosis, and oxidative stress, thereby impacting cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of 2-phenyl-1H-indol-5-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, indole derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, 2-phenyl-1H-indol-5-amine can activate transcription factors like NF-κB, which regulates the expression of genes involved in immune and inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-phenyl-1H-indol-5-amine can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including 2-phenyl-1H-indol-5-amine, can undergo degradation under certain conditions, which may affect their efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-phenyl-1H-indol-5-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which 2-phenyl-1H-indol-5-amine is effective without causing significant toxicity.
Metabolic Pathways
2-phenyl-1H-indol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. Indole derivatives are often metabolized by cytochrome P450 enzymes, which catalyze their oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential for adverse effects.
Transport and Distribution
The transport and distribution of 2-phenyl-1H-indol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. For example, indole derivatives can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . These transporters facilitate the compound’s uptake into cells and its distribution to various tissues, where it can exert its biological effects. Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation within the body.
Subcellular Localization
The subcellular localization of 2-phenyl-1H-indol-5-amine is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells . The precise localization of 2-phenyl-1H-indol-5-amine within cells can influence its efficacy and potential for therapeutic applications.
Propiedades
IUPAC Name |
2-phenyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQPVNUVFCTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431564 | |
| Record name | 2-phenyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6855-64-7 | |
| Record name | 2-phenyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


